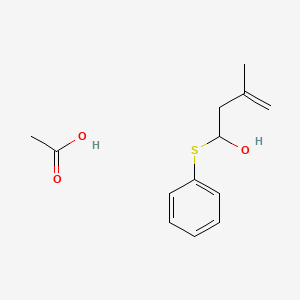![molecular formula C8H8N2O7S B14366236 Methyl [(4-nitrophenoxy)sulfonyl]carbamate CAS No. 92385-24-5](/img/structure/B14366236.png)
Methyl [(4-nitrophenoxy)sulfonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine and an ester). This compound is known for its applications in various fields, including chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-nitrophenoxy)sulfonyl]carbamate typically involves the reaction of methyl carbamate with 4-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(4-nitrophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-aminophenylsulfonyl carbamate.
Reduction: Formation of methylamine and carbon dioxide.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(4-nitrophenoxy)sulfonyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl [(4-nitrophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(4-nitrophenyl)sulfonyl]carbamate
- Ethyl [(4-nitrophenyl)sulfonyl]carbamate
- Propyl [(4-nitrophenyl)sulfonyl]carbamate
Uniqueness
Methyl [(4-nitrophenoxy)sulfonyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92385-24-5 |
|---|---|
Molekularformel |
C8H8N2O7S |
Molekulargewicht |
276.23 g/mol |
IUPAC-Name |
methyl N-(4-nitrophenoxy)sulfonylcarbamate |
InChI |
InChI=1S/C8H8N2O7S/c1-16-8(11)9-18(14,15)17-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11) |
InChI-Schlüssel |
YAMMBQJOCXYHEI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


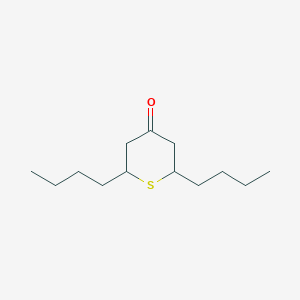
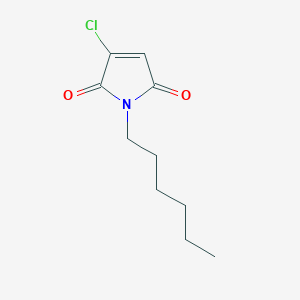
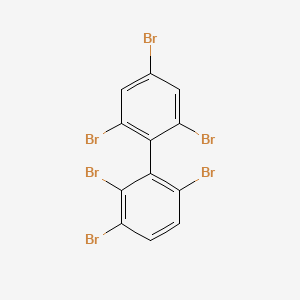
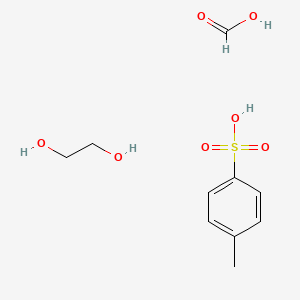
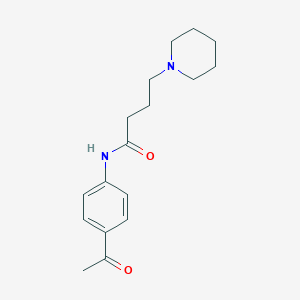
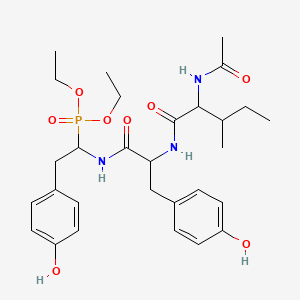
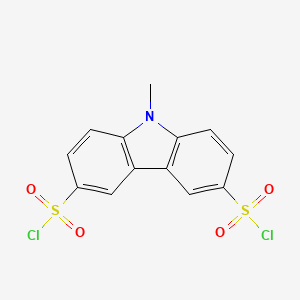
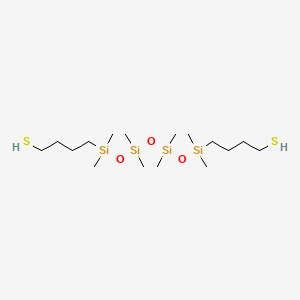


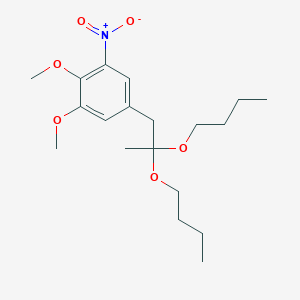
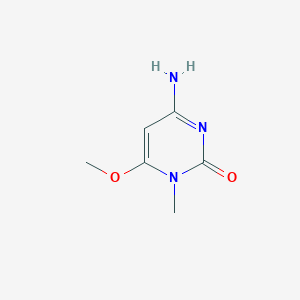
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide](/img/structure/B14366245.png)
